molecular formula C26H22F3N3O4 B11462295 4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11462295
M. Wt: 497.5 g/mol
InChI Key: IFJNVKAQPZJTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves several steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzylation and methoxylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final coupling: The final step involves coupling the imidazole derivative with 4-methoxybenzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylbenzyl)benzamide
  • 4-methoxy-N-(4-phenylbenzyl)benzamide
  • 4-methoxy-N-(4-pyridinyl)benzamide

Uniqueness

4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is unique due to the presence of the trifluoromethyl group and the imidazole ring, which confer specific electronic and steric properties. These features can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H22F3N3O4

Molecular Weight

497.5 g/mol

IUPAC Name

4-methoxy-N-[1-[(4-methoxyphenyl)methyl]-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C26H22F3N3O4/c1-35-20-12-8-17(9-13-20)16-32-22(18-6-4-3-5-7-18)30-25(24(32)34,26(27,28)29)31-23(33)19-10-14-21(36-2)15-11-19/h3-15H,16H2,1-2H3,(H,31,33)

InChI Key

IFJNVKAQPZJTMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.